![molecular formula C11H19NO4 B1437965 1-[(叔丁氧基)羰基]-3-乙基氮杂环丁烷-3-羧酸 CAS No. 610791-06-5](/img/structure/B1437965.png)
1-[(叔丁氧基)羰基]-3-乙基氮杂环丁烷-3-羧酸
描述
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by methods such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . The single crystal of the compound was detected by X-ray diffraction and the optimal molecular structure was determined by density functional theory (DFT) calculation .Chemical Reactions Analysis
The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .科学研究应用
合成和化学性质
1-[(叔丁氧基)羰基]-3-乙基氮杂环丁烷-3-羧酸是有机合成中一种通用的中间体。它的应用扩展到各种杂环化合物和药物的制备。例如,Ji 等人 (2018 年) 强调了它在氮杂环丁烷-3-羧酸衍生物的多样化合成中的应用,展示了它在生产高价值化学实体中的作用 (Ji、Wojtas 和 Lopchuk,2018 年)。类似地,Schutkowski 等人 (2009 年) 制备了叔丁氧羰基氨基酸 4-硝基苯胺,包括各种非蛋白氨基酸,展示了该化合物在肽合成中的用途 (Schutkowski、Mrestani-Klaus 和 Neubert,2009 年)。
抗菌应用
该化合物的衍生物已被研究其抗菌特性。Song 等人 (2009 年) 合成了 2-芳基噻唑烷-4-羧酸衍生物,包括带有叔丁氧羰基的衍生物,并针对各种细菌菌株对其进行了评估,显示出显着的抗菌活性 (Song 等人,2009 年)。
手性识别和荧光研究
Nemes 等人 (2015 年) 合成了手性 α-(壬氟-叔丁氧基)羧酸,以探索它们作为手性溶剂化剂的应用,表明该化合物在立体选择性合成和分析中的用途 (Nemes 等人,2015 年)。此外,Guzow 等人 (2001 年) 利用叔丁氧羰基保护的化合物开发了一种高荧光氨基酸衍生物,突出了其在设计生化研究荧光探针中的潜力 (Guzow、Szabelski、Malicka 和 Wiczk,2001 年)。
抗肿瘤活性
已经对衍生物的抗肿瘤潜力进行了研究。Bjedov 等人 (2017 年) 合成了具有各种烷基链的胆汁酸衍生物,包括源自叔丁氧羰基氨基酸的衍生物,并评估了它们的抗肿瘤活性,展示了它们在癌症研究中的用途 (Bjedov、Jakimov、Poša、Klisurić 和 Sakač,2017 年)。
作用机制
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during chemical reactions, preventing it from unwanted side reactions .
Biochemical Pathways
The protection and deprotection of amines by the boc group play a crucial role in the synthesis of complex organic molecules, including pharmaceuticals .
Result of Action
The result of the action of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid is the protection of the amine group during chemical reactions, which allows for the successful synthesis of complex organic molecules .
Action Environment
The action of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid can be influenced by various environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and the presence of a base . Furthermore, the removal of the BOC group can be accomplished with strong acids .
生化分析
Biochemical Properties
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound interacts with enzymes and proteins involved in peptide synthesis, ensuring that the amine groups remain protected until the desired reaction is complete. The nature of these interactions is primarily based on the formation of stable carbamate linkages, which prevent the amine groups from participating in side reactions.
Molecular Mechanism
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid involves the formation of a stable carbamate linkage between the Boc group and the amine group of the target molecule . This linkage is resistant to hydrolysis under mild conditions, ensuring that the amine group remains protected throughout the reaction. The compound does not directly inhibit or activate enzymes but rather serves as a protective agent that allows for controlled reactions. Changes in gene expression are minimal, as the compound’s primary function is to protect amine groups rather than alter cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid are stable over time, provided that the compound is stored under appropriate conditions . The stability of the Boc group ensures that the compound remains effective in protecting amine groups during extended periods of synthesis. Degradation of the compound is minimal under standard laboratory conditions, and long-term effects on cellular function are negligible, as the compound is typically removed after the desired reaction is complete.
Dosage Effects in Animal Models
The effects of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid in animal models vary with dosage. At low doses, the compound effectively protects amine groups without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to optimize the dosage to achieve the desired protective effects while minimizing any harmful side effects.
Metabolic Pathways
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid is involved in metabolic pathways related to peptide synthesis and modification . The compound interacts with enzymes responsible for adding and removing protecting groups, such as di-tert-butyl dicarbonate and trifluoroacetic acid. These interactions ensure that the Boc group is added and removed efficiently, allowing for precise control over peptide synthesis. The compound does not significantly affect metabolic flux or metabolite levels, as its primary role is to protect amine groups.
Transport and Distribution
Within cells and tissues, 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid is transported and distributed based on its interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its affinity for specific biomolecules, ensuring that it reaches the target sites where amine protection is needed. The compound’s distribution is generally uniform, with no significant accumulation in specific tissues or organelles.
Subcellular Localization
The subcellular localization of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid is primarily determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles where amine protection is required. The activity and function of the compound are maintained within these subcellular locations, ensuring that the Boc group effectively protects the amine groups throughout the synthesis process.
属性
IUPAC Name |
3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-11(8(13)14)6-12(7-11)9(15)16-10(2,3)4/h5-7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKONCKLGHQSUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200394 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
610791-06-5 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610791-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

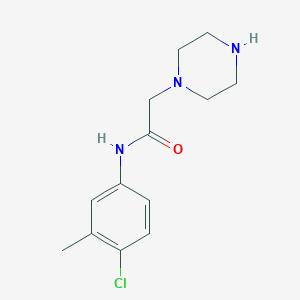

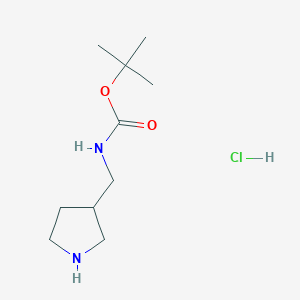



![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride](/img/structure/B1437892.png)
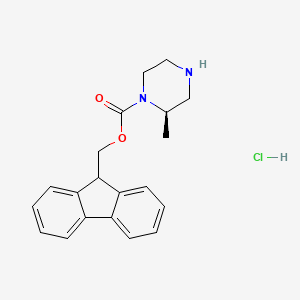
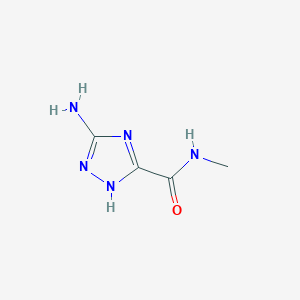
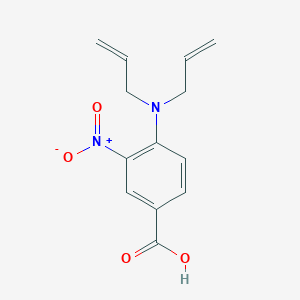


![2-[(3-fluorophenyl)amino]-N-methylacetamide](/img/structure/B1437903.png)
![3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine](/img/structure/B1437905.png)